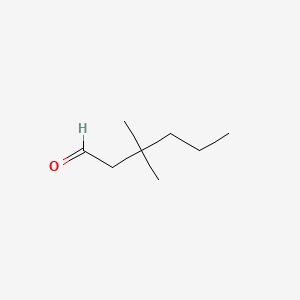![molecular formula C12H16N2O3 B13796458 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 67196-45-6](/img/structure/B13796458.png)
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9,11-Trimethyl-2,4-diazaspiro[55]undec-8-ene-1,3,5-trione is a spiro compound characterized by its unique structural framework Spiro compounds are notable for their distinct bicyclic structures where two rings are connected through a single atom This particular compound features a spiro[55]undecane skeleton with nitrogen atoms at the 2 and 4 positions, and three methyl groups at the 8, 9, and 11 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dione with a diamine can lead to the formation of the spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
化学反応の分析
Types of Reactions: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The trione functional group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the trione group, converting it to corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
作用機序
The mechanism of action of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The trione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets .
類似化合物との比較
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Featuring oxygen and sulfur atoms in the rings.
Bis(1,3-oxathiane) spiranes: Containing both oxygen and sulfur atoms in the spiro unit.
Uniqueness: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione stands out due to its specific arrangement of methyl groups and the presence of the trione functional group.
特性
CAS番号 |
67196-45-6 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
8,9,11-trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione |
InChI |
InChI=1S/C12H16N2O3/c1-6-4-8(3)12(5-7(6)2)9(15)13-11(17)14-10(12)16/h8H,4-5H2,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
DXHXNVHIVCXSOO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C(CC12C(=O)NC(=O)NC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


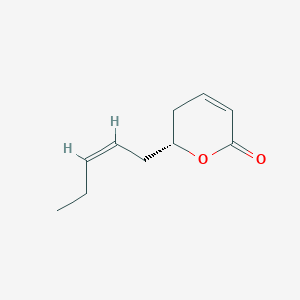

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
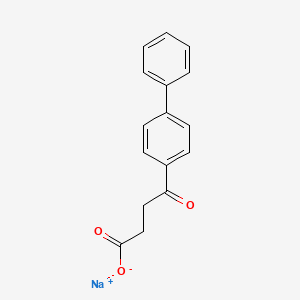
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

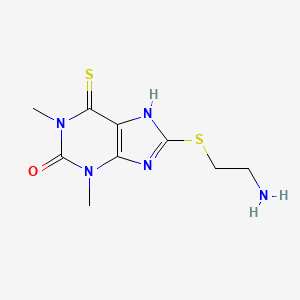

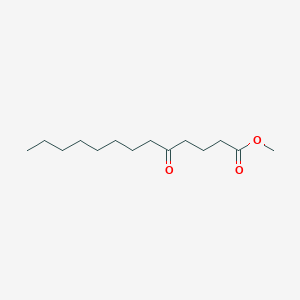
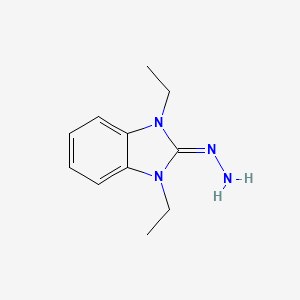

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
